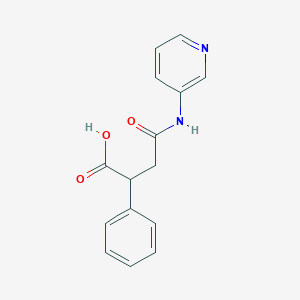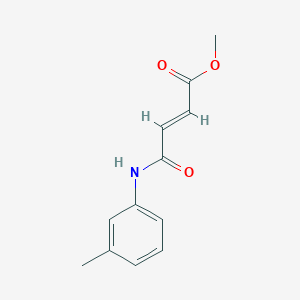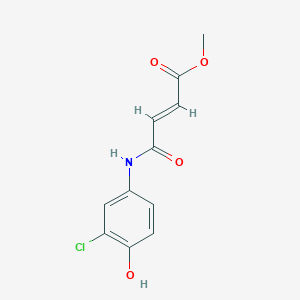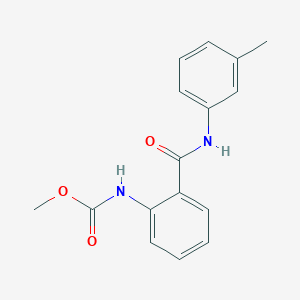![molecular formula C20H27N3O3 B281973 6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281973.png)
6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexene carboxylic acid derivatives. It is commonly known as Eribulin and is used for the treatment of metastatic breast cancer. Eribulin is a synthetic analog of Halichondrin B, which is a natural product derived from marine sponges. The synthesis of Eribulin involves a complex series of chemical reactions, and it is a challenging process.
Wirkmechanismus
Eribulin works by inhibiting the growth of cancer cells by disrupting the microtubule dynamics. Microtubules are essential for the division of cells, and Eribulin binds to the microtubules, preventing their depolymerization. This leads to the formation of stable microtubules, which results in the inhibition of cell division and the induction of cell death.
Biochemical and Physiological Effects:
Eribulin has been found to have several biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, which is essential for the spread of cancer. Eribulin has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, Eribulin has been found to have anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Eribulin has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its anti-cancer properties, which makes it a valuable compound for cancer research. Additionally, Eribulin has been found to have a low toxicity profile, which means that it can be used in in vitro and in vivo experiments without causing significant harm to cells or animals. However, one of the limitations of Eribulin is that it is a challenging compound to synthesize, which limits its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the research on Eribulin. One of the directions is to study its effectiveness against other types of cancer, such as pancreatic cancer and prostate cancer. Additionally, the mechanism of action of Eribulin needs to be further studied to understand how it inhibits the growth of cancer cells. Another direction is to explore the potential of Eribulin as a combination therapy with other anti-cancer drugs. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of Eribulin, which will make it more widely available for research and clinical use.
Synthesemethoden
The synthesis of Eribulin involves a 53-step process, which makes it a challenging compound to synthesize. The first step in the synthesis process involves the preparation of the cyclohexene ring, which is achieved by a Diels-Alder reaction. The next step involves the introduction of the amino group, which is achieved by a reductive amination reaction. The final step involves the introduction of the carbamate group, which is achieved by a coupling reaction. The synthesis of Eribulin is a time-consuming and expensive process, which limits its availability.
Wissenschaftliche Forschungsanwendungen
Eribulin has been extensively studied for its anti-cancer properties. It has been found to be effective against a wide range of cancers, including breast cancer, ovarian cancer, and non-small cell lung cancer. Eribulin works by inhibiting the growth of cancer cells and inducing cell death. It has also been found to have anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Eigenschaften
Molekularformel |
C20H27N3O3 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
6-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H27N3O3/c1-2-22-11-13-23(14-12-22)16-9-7-15(8-10-16)21-19(24)17-5-3-4-6-18(17)20(25)26/h3-4,7-10,17-18H,2,5-6,11-14H2,1H3,(H,21,24)(H,25,26) |
InChI-Schlüssel |
CEUNXDNUAJALSF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)

![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)




![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)

![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)

![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)